molecular formula C12H16ClFN2O B1424843 N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236262-58-0

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1424843
M. Wt: 258.72 g/mol
InChI Key: MDTRDQFBRYZWAV-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound. It is used as a chemical intermediate in pharmaceuticals . The empirical formula is C13H18ClFN2O and the molecular weight is 272.75 .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their antimicrobial and antiproliferative activities . Another study reported an improved three-step process for the synthesis of gefitinib from readily available starting material .


Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride” is similar to known opioids . The compound has a formal name of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride .

Scientific Research Applications

Enzyme Inhibition and Cancer Research

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride has been identified as a part of potent and selective Met kinase inhibitors. Such compounds have shown promise in cancer treatment, particularly demonstrated in a study where complete tumor stasis was achieved in a Met-dependent GTL-16 human gastric carcinoma xenograft model after oral administration. This compound was further advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Radiopharmaceutical Applications

A compound closely related to N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, has been synthesized and is known as a potential radiotracer for the study of CB1 cannabinoid receptors in the brain by positron emission tomography. It has been synthesized in sufficient quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95%, demonstrating its potential in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).

Anti-Leukemia Activity

Compounds based on the molecular motif of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride have shown potential bioactivity against leukemia. These compounds, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have been synthesized and characterized, and their anti-tumor activity tests indicated that they could inhibit the growth of K562 cells, showing potential as anti-leukemia agents (Yang et al., 2009).

Safety And Hazards

Safety data sheets for related compounds suggest that they should be handled with care to avoid dust formation, ingestion, and inhalation. They should not come into contact with skin or eyes, and personal protective equipment should be worn when handling these compounds .

Future Directions

Research on similar compounds suggests potential future directions. For instance, a new fluorinated pyrazole was synthesized and showed binding affinity to human estrogen alpha receptor (ERα), suggesting potential use in anti-breast cancer therapy .

properties

IUPAC Name

N-(4-fluorophenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTRDQFBRYZWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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